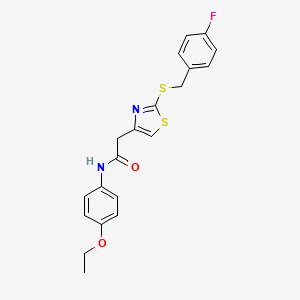
ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are known for their wide range of medicinal properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities . They are also known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using spectroscopic techniques . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are complex and can lead to a variety of products . For example, the reaction of 1,2,4-triazole with various ester ethoxycarbonylhydrazones can lead to the formation of novel 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For example, some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Aplicaciones Científicas De Investigación
Anticancer Agent Development
The 1,2,4-triazole ring is a common feature in many pharmacologically active compounds, including anticancer agents. Compounds with this moiety have been evaluated for their cytotoxic activities against various cancer cell lines . The ability to form hydrogen bonds with different targets can improve pharmacokinetics and pharmacological properties, making ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate a candidate for further investigation in cancer treatment.
Antifungal and Antimicrobial Applications
Derivatives of 1,2,4-triazole have shown antifungal and antimicrobial activities . The structural flexibility of the compound allows for the synthesis of variants that could be potent against a range of fungal and bacterial strains, including mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Antiviral Research
The triazole ring has been incorporated into compounds with antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1) . Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate could be modified to enhance its efficacy as an antiviral agent.
Enzyme Inhibition for Disease Treatment
Compounds containing the 1,2,4-triazole ring have been used to inhibit enzymes like aromatase, which is a target for breast cancer therapy . The compound could be explored for its potential to act as an inhibitor for other enzymes involved in disease processes.
Synthesis of Heterocyclic Compounds
The Biginelli reaction, which involves the synthesis of highly functionalized heterocycles, can utilize compounds like ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate as starting materials or intermediates . This can lead to the creation of new compounds with potential pharmacological applications.
Apoptosis Induction in Cancer Cells
Some 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells, such as BT-474 cells . Research into the apoptotic pathways influenced by this compound could provide insights into new cancer therapies.
Direcciones Futuras
The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
Mecanismo De Acción
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in various biological processes including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . The ER stress pathway is involved in protein folding and handles misfolded proteins. Disruptions in this pathway can lead to diseases such as neurodegeneration, diabetes, and cancer .
Pharmacokinetics
It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
ethyl 4-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O3/c1-2-28-17(27)23-5-3-22(4-6-23)16(26)13-8-24(9-13)14-7-15(20-11-19-14)25-12-18-10-21-25/h7,10-13H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMJDYKEMAFKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2861448.png)

![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)


![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,4-dihydro-1H-isochromen-7-yl)acetamide;hydrochloride](/img/structure/B2861456.png)


![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2861462.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2861468.png)

![3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2861470.png)